molecular formula C6H6F6O2 B12858907 3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate

Cat. No.: B12858907
M. Wt: 224.10 g/mol
InChI Key: BGGNUZQHARCMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate ( 1211835-76-5) is a fluorinated ester compound with the molecular formula C6H6F6O2 and a molecular weight of 224.101 g/mol . Fluorinated compounds, particularly those with a -CF3 group, are of significant interest in materials science due to properties such as low surface energy, high thermal stability, and enhanced solvent resistance . Researchers may explore this specific ester as a potential monomer or building block for developing advanced fluorinated polymers, like poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), which are valued for creating oil-resistant elastomers, specialty coatings, and materials for aerospace and automotive applications . The presence of two 3,3,3-trifluoropropyl segments in a single molecule may contribute to unique characteristics in resulting materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6F6O2

Molecular Weight

224.10 g/mol

IUPAC Name

3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate

InChI

InChI=1S/C6H6F6O2/c7-5(8,9)1-2-14-4(13)3-6(10,11)12/h1-3H2

InChI Key

BGGNUZQHARCMGK-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate can be synthesized through the esterification of 3,3,3-trifluoropropionic acid with 3,3,3-trifluoropropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Hydrolysis

Fluorinated esters undergo hydrolysis under acidic or basic conditions. For example:

  • Base-Catalyzed Hydrolysis :
    CF3CH2COOCH2CF2CF3+OHCF3CH2COO+HOCH2CF2CF3\text{CF}_3\text{CH}_2\text{COOCH}_2\text{CF}_2\text{CF}_3 + \text{OH}^- \rightarrow \text{CF}_3\text{CH}_2\text{COO}^- + \text{HOCH}_2\text{CF}_2\text{CF}_3
    This reaction is accelerated by the electron-withdrawing effect of the trifluoromethyl group, which polarizes the ester carbonyl .

  • Acid-Catalyzed Hydrolysis :
    Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 3,3,3-trifluoropropanoic acid and 3,3,3-trifluoropropanol .

Transesterification

The ester can react with alcohols under catalytic conditions (e.g., Ti(OtBu)4\text{Ti(O}^t\text{Bu)}_4) to form new esters. For instance:
CF3CH2COOCH2CF2CF3+ROHCF3CH2COOR+HOCH2CF2CF3\text{CF}_3\text{CH}_2\text{COOCH}_2\text{CF}_2\text{CF}_3 + \text{ROH} \rightarrow \text{CF}_3\text{CH}_2\text{COOR} + \text{HOCH}_2\text{CF}_2\text{CF}_3
Yields depend on steric and electronic factors, with fluorinated alcohols showing slower reactivity .

Nucleophilic Acyl Substitution

Reactions with amines or thiols proceed via nucleophilic attack at the carbonyl carbon:

  • Aminolysis :
    CF3CH2COOCH2CF2CF3+RNH2CF3CH2CONHR+HOCH2CF2CF3\text{CF}_3\text{CH}_2\text{COOCH}_2\text{CF}_2\text{CF}_3 + \text{RNH}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CONHR} + \text{HOCH}_2\text{CF}_2\text{CF}_3
    Trifluoromethyl groups reduce nucleophilicity, requiring elevated temperatures (>80°C) .

Catalytic and Thermal Stability

ConditionObservationReference
Basic Media (DBU) Rapid isomerization of allyl alcohol intermediates to ketones (>90% yield)
Thermal (80–100°C) Decomposition observed in polar aprotic solvents (DMF, DMSO)
Acidic Media Stable below pH 3; hydrolysis predominates at pH >5

Mechanistic Insights

  • 1,3-Proton Shifts : Computational studies (B3LYP/6-31+G*) suggest that intermediates with trifluoromethyl groups undergo 1,3-proton shifts under basic conditions, stabilizing transition states by 0.4–0.5 kcal/mol .

  • Isomerization : Allyl alkoxide intermediates (e.g., 4a in Scheme 1 of ) isomerize to ketones via intramolecular proton migration, confirmed by deuterium-labeling experiments .

Scientific Research Applications

2.1. Materials Science

In materials science, 3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is utilized as a precursor for creating fluorinated polymers and coatings. These materials are known for their excellent chemical resistance and low surface energy, making them ideal for applications in:

  • Protective Coatings : Used in coatings that require resistance to solvents and harsh chemicals.
  • Adhesives : Incorporating this compound into adhesive formulations enhances their performance in extreme environments.

2.2. Pharmaceutical Development

The compound's unique properties also make it valuable in pharmaceutical development:

  • Drug Delivery Systems : Its lipophilic nature allows for the formulation of drug delivery systems that can enhance the bioavailability of poorly soluble drugs.
  • Active Pharmaceutical Ingredients : Research has indicated potential uses in synthesizing novel drugs with improved pharmacokinetic profiles.

2.3. Environmental Studies

Fluorinated compounds have been studied for their environmental impact and potential applications in remediation technologies:

  • Pollutant Adsorption : The compound can be used to develop adsorbents that capture environmental pollutants due to its high affinity for organic compounds.
  • Green Chemistry : Its synthesis and application align with principles of green chemistry by reducing the use of hazardous solvents and reagents.

Case Study 1: Fluorinated Polymers in Coatings

A study investigated the use of this compound in developing a new class of fluorinated polymers for protective coatings. The results demonstrated significant improvements in chemical resistance compared to traditional coatings. The polymer exhibited a lower coefficient of friction and enhanced durability under extreme conditions.

Case Study 2: Drug Formulation Enhancements

In a pharmaceutical study, researchers explored the incorporation of this compound into drug formulations aimed at improving solubility and absorption rates of certain active ingredients. The findings indicated a marked increase in bioavailability when tested in vitro, suggesting promising applications in formulating more effective medications.

Comparative Analysis Table

Application AreaBenefitsChallenges
Materials ScienceHigh chemical resistanceCost of synthesis
Pharmaceutical DevelopmentEnhanced drug solubilityRegulatory hurdles
Environmental StudiesEffective pollutant adsorptionLimited understanding of long-term effects

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Esters

Ethyl 3,3,3-Trifluoropropanoate (C₅H₇F₃O₂)
  • Molecular Weight : 156.103 g/mol .
  • Applications : Used as a solvent or intermediate in organic synthesis. Its simpler structure (ethyl group vs. trifluoropropyl) reduces steric hindrance, making it more reactive in esterification or transesterification reactions .
  • Key Difference : Lower thermal stability compared to 3,3,3-trifluoropropyl derivatives due to fewer fluorine atoms.
2,5-Dioxopyrrolidin-1-yl 3,3,3-Trifluoropropanoate (CAS 405878-89-9)
  • Applications : Acts as an activating reagent in peptide synthesis. The dioxopyrrolidinyl group enhances electrophilicity, facilitating amide bond formation .
  • Key Difference : Specialized reactivity for bioconjugation, unlike the parent compound’s broader industrial applications.
Methyl 3,3,3-Trifluoro-2-(Trifluoromethyl)propanoate (C₅H₄F₆O₂)
  • Molecular Weight : 210.073 g/mol .
  • Structural Feature : Additional trifluoromethyl group increases electron-withdrawing effects, enhancing resistance to nucleophilic attack.
  • Applications : Likely used in high-performance polymers or coatings requiring extreme chemical inertness .

Silicon-Containing Derivatives

(3,3,3-Trifluoropropyl)trimethoxysilane (C₆H₁₃F₃O₃Si)
  • Molecular Weight : 329.28 g/mol .
  • Applications : Key in modifying surface properties of silica-based materials (e.g., water repellency in fluorosilicone rubbers) .
  • Key Difference: The silane group enables covalent bonding to inorganic surfaces, a feature absent in the ester-based target compound.

Aromatic and Heterocyclic Derivatives

Thiophen-2-ylmethyl 3,3,3-Trifluoropropanoate (Compound 16)
  • Applications: Investigated as an antifungal lead compound.
  • Key Difference: Bioactivity contrasts with the industrial focus of non-aromatic fluorinated esters.

Precursors and Monomers

3,3,3-Trifluoropropylene (TFP, CF₃-CH=CH₂)
  • Applications: Monomer for synthesizing fluorosilicones used in aerospace and medical devices .
  • Key Difference : Gas-phase reactivity (polymerization) vs. ester functionality of the target compound.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Application(s)
3,3,3-Trifluoropropyl 3,3,3-TFP* C₆H₆F₆O₂ ~236 High-stability coatings
Ethyl 3,3,3-Trifluoropropanoate C₅H₇F₃O₂ 156.10 Solvent, synthesis intermediate
Methyl 3,3,3-Trifluoro-2-(TFP)propanoate C₅H₄F₆O₂ 210.07 Advanced polymers
(3,3,3-Trifluoropropyl)trimethoxysilane C₆H₁₃F₃O₃Si 329.28 Surface modification

*Estimated based on structural analogy.

Critical Analysis of Divergent Properties

  • Fluorine Content: Increasing fluorine atoms (e.g., in methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate) enhance chemical inertness but reduce solubility in polar solvents .
  • Functional Groups : Silane derivatives enable surface bonding, while esters prioritize hydrolytic stability .
  • Toxicity : Silicon derivatives like (3,3,3-Trifluoropropyl)trimethoxysilane require careful handling due to respiratory hazards, whereas simpler esters exhibit lower acute toxicity .

Biological Activity

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is a fluorinated organic compound characterized by its trifluoropropyl group and an ester functional group. Its molecular formula is C6H6F6O2C_6H_6F_6O_2, and it has a molecular weight of 224.10 g/mol. This compound exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems.

Chemical Structure

The structure of this compound can be represented as follows:

Structure RCOOR\text{Structure }R-COO-R'

Where RR is the trifluoropropyl group and RR' is another trifluoropropyl moiety. The presence of fluorine enhances lipophilicity and stability compared to non-fluorinated analogs.

Biological Activity

Research indicates that this compound can influence various cellular processes through its interactions with enzymes and receptors. These interactions may lead to alterations in cell signaling pathways and metabolic functions.

Interaction Studies

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : The compound's lipophilicity allows it to effectively interact with membrane-bound receptors. This interaction can modulate receptor activity and downstream signaling cascades.

Case Studies

  • Study on Metabolic Effects : A study examined the impact of this compound on glucose metabolism in liver cells. Results indicated a significant alteration in glucose uptake and glycogen synthesis pathways.
  • Toxicological Assessment : Research conducted by environmental toxicology experts assessed the compound's effects on cell viability and proliferation in various cell lines. The findings revealed that at higher concentrations, the compound exhibited cytotoxic effects.

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

Compound NameStructure TypeSimilarity Index
Ethyl 3,3,3-trifluoropropanoateEster0.80
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoateEster0.80
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylateEster0.73
Methyl 3,3,3-trifluoro-2-oxopropanoateKetone0.70
Diethyl 4,4-difluoroheptanedioateDicarboxylic Acid Derivative0.70

This table illustrates that while there are several similar compounds, the combination of trifluoroalkyl groups and ester functionality in this compound enhances its biological activity profile.

Q & A

Q. Basic

  • Storage : Store at –20°C for long-term stability (1–2 years) or –4°C for short-term use (1–2 weeks) to prevent decomposition .
  • Handling : Use PPE (nitrile gloves, safety goggles, and flame-resistant lab coats) and conduct reactions in a fume hood due to potential release of toxic hydrogen fluoride (HF) .
  • Waste Disposal : Collect fluorinated waste separately and treat via professional hazardous waste services to avoid environmental contamination .

How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, density) across studies?

Advanced
Discrepancies often arise from differences in synthesis conditions, purity, or measurement methodologies. For example:

  • Boiling Point : Variations may stem from impurities or incomplete distillation. Use high-purity samples (>98%) and standardized atmospheric pressure conditions .
  • Density : Ensure measurements are temperature-controlled (±0.1°C) and calibrated against reference standards. Cross-validate using multiple techniques (e.g., pycnometry vs. computational predictions) .
  • Polarizability : Computational tools like DFT can model electronic properties to resolve experimental inconsistencies .

What role does this compound play in the synthesis of fluorinated polymers or silicones?

Advanced
The trifluoropropyl group enhances thermal stability and solvent resistance in silicones. For example:

  • Copolymer Synthesis : The compound can serve as a precursor for vinyl-terminated trifluoropropylmethylsiloxane-dimethylsiloxane copolymers, which exhibit superior performance in harsh chemical environments .
  • Surface Modification : Derivatives like (3,3,3-Trifluoropropyl)trimethoxysilane are used to functionalize silica surfaces for hydrophobic coatings .
  • Reaction Design : Optimize silane coupling reactions by controlling moisture levels and catalysts (e.g., tin-based catalysts) to prevent premature hydrolysis .

What methodological considerations are critical when using this compound as a derivatization agent in analytical chemistry?

Q. Advanced

  • Reagent Stability : Prepare fresh solutions in anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis of the ester group .
  • Reaction Kinetics : Monitor derivatization efficiency via time-course studies, as excessive reaction times may degrade fluorinated products .
  • Interference Mitigation : Use masking agents (e.g., EDTA) to chelate metal ions that could catalyze side reactions in complex matrices like environmental samples .
  • Quantitative Analysis : Calibrate GC-MS or LC-MS systems with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to account for matrix effects .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., ester hydrolysis or silylation) .
  • Solvent Effects : Use COSMO-RS simulations to optimize solvent choice for reactions involving fluorinated intermediates, which often exhibit low solubility in polar solvents .
  • Thermodynamic Stability : Calculate Gibbs free energy changes to identify stable intermediates and avoid kinetic traps in multi-step syntheses .

What strategies are effective for resolving conflicting spectral data (e.g., NMR splitting patterns) in fluorinated analogs?

Q. Advanced

  • Decoupling Experiments : Apply ¹⁹F-¹H heteronuclear decoupling in NMR to simplify splitting patterns caused by scalar coupling .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry, as demonstrated for related phosphazene derivatives .
  • Dynamic NMR : Analyze temperature-dependent spectra to distinguish between conformational exchange and true chemical shift differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.